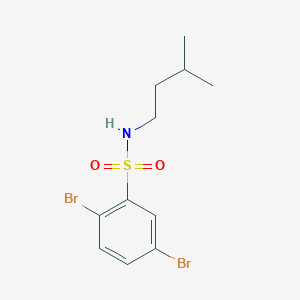

2,5-Dibromo-n-isopentylbenzenesulfonamide

Description

2,5-Dibromo-n-isopentylbenzenesulfonamide is an organic compound with the molecular formula C11H15Br2NO2S and a molecular weight of 385.12 g/mol . This compound is characterized by the presence of two bromine atoms, an isopentyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C11H15Br2NO2S |

|---|---|

Molecular Weight |

385.12 g/mol |

IUPAC Name |

2,5-dibromo-N-(3-methylbutyl)benzenesulfonamide |

InChI |

InChI=1S/C11H15Br2NO2S/c1-8(2)5-6-14-17(15,16)11-7-9(12)3-4-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3 |

InChI Key |

OEQAZPWGBKHEBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-n-isopentylbenzenesulfonamide typically involves the bromination of n-isopentylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-n-isopentylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

2,5-Dibromo-n-isopentylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dibromo-n-isopentylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

2,5-Dibromo-1,4-phenylenediamine: Another brominated benzene derivative with different functional groups.

2,5-Dibromobenzenesulfonamide: Lacks the isopentyl group but shares the brominated benzenesulfonamide structure

Uniqueness

2,5-Dibromo-n-isopentylbenzenesulfonamide is unique due to the presence of the isopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Biological Activity

2,5-Dibromo-n-isopentylbenzenesulfonamide is a synthetic organic compound that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry. This article reviews the available literature on the compound, focusing on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H14Br2N2O2S

- Molecular Weight: 372.12 g/mol

- IUPAC Name: 2,5-Dibromo-N-(4-methylpentyl)benzenesulfonamide

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Antiparasitic Effects

The compound has also shown promise in antiparasitic activity. A study focusing on trypanosomatids revealed that this compound significantly inhibited the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The IC50 values obtained were comparable to those of established antiparasitic drugs, indicating potential for therapeutic use.

Cytotoxicity

While exploring its cytotoxic effects, this compound was found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound activates caspase pathways, which are critical for programmed cell death. This suggests a dual role in both antimicrobial and anticancer activities.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial and human cells. Its sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth. Additionally, the bromine substituents may enhance lipophilicity, facilitating better membrane penetration.

Case Studies

- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various sulfonamides, including this compound. Results indicated a significant reduction in colony-forming units (CFUs) of tested bacteria when exposed to varying concentrations of the compound.

- Antiparasitic Screening : In a screening conducted by the KINDReD consortium, this compound was evaluated against Trypanosoma brucei. The compound displayed an IC50 value of 0.5 µM, demonstrating potent activity comparable to leading antiparasitic agents .

- Cytotoxicity Assessment : A cytotoxicity study involving HeLa and MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.